
2-Propenal, 2,3-dichloro-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-Dichloroacrolein is an organic compound with the molecular formula C3H2Cl2O It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon-carbon double bond in the (Z)-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dichloroacrolein typically involves the chlorination of acrolein. One common method is the addition of chlorine gas to acrolein under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure the selective formation of the (Z)-isomer. The reaction can be represented as follows:
CH2=CHCHO+Cl2→CHCl=CClCHO
Industrial Production Methods
Industrial production of (Z)-2,3-Dichloroacrolein may involve similar chlorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity (Z)-2,3-Dichloroacrolein suitable for various applications.
化学反応の分析
Types of Reactions
(Z)-2,3-Dichloroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated acrolein derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,3-Dichloroacrolein is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine
Research in biology and medicine explores the potential of (Z)-2,3-Dichloroacrolein as a precursor for bioactive compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, (Z)-2,3-Dichloroacrolein is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties enable the development of materials with specific characteristics.
作用機序
The mechanism of action of (Z)-2,3-Dichloroacrolein involves its interaction with various molecular targets. The presence of chlorine atoms and the carbon-carbon double bond contribute to its reactivity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Acrolein: The parent compound without chlorine atoms.
2,3-Dichloropropanal: A similar compound with a different arrangement of chlorine atoms.
2,3-Dichloropropene: Another chlorinated derivative with a different double bond configuration.
Uniqueness
(Z)-2,3-Dichloroacrolein is unique due to its specific (Z)-configuration and the presence of two chlorine atoms. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. Its ability to undergo selective reactions and form specific derivatives makes it valuable for targeted applications in various fields.
特性
CAS番号 |
6695-22-3 |
|---|---|
分子式 |
C3H2Cl2O |
分子量 |
124.95 g/mol |
IUPAC名 |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
InChIキー |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
異性体SMILES |
C(=C(/C=O)\Cl)\Cl |
正規SMILES |
C(=C(C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


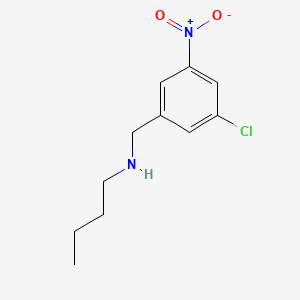

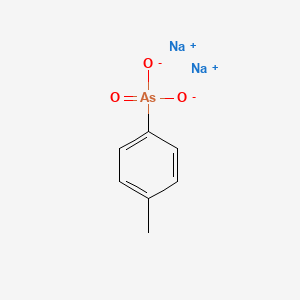

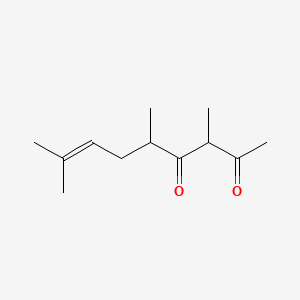
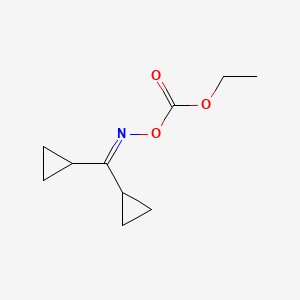

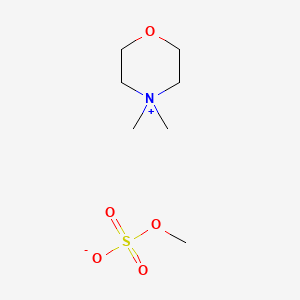

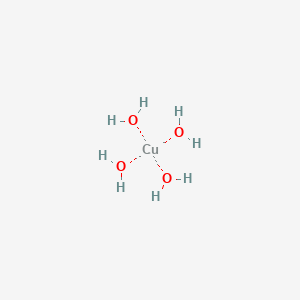
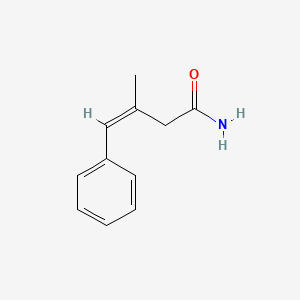
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)


